2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Overview
Description
2’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the CAS Number: 898781-27-6 . It has a molecular weight of 284.42 . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is 1S/C18H20OS/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone include its molecular weight (284.42) and its IUPAC name (1-(2,5-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone) . Unfortunately, the web search results did not provide further details such as boiling point, melting point, or density.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various thiophenone derivatives, including those similar to 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, has been explored in several studies. For example, Taguchi and Suhara (1986) investigated the synthesis of dihydro-2(3H)-thiophenone derivatives, emphasizing the reaction mechanisms and yields (Taguchi & Suhara, 1986).
- Kiesewetter and Margaretha (1987) studied the photochemical synthesis of octahydro- and hexahydro-benzo[b]thiophenes from methyl (E)-4-mercapto-2,6-heptadienoate and alkenes or alkynes via consecutive radical ring closure, highlighting the photochemical properties of these compounds (Kiesewetter & Margaretha, 1987).
Spectral and Micellization Studies
- El-Daly et al. (2013) examined the spectral properties and micellization of a compound closely related to 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. They focused on electronic absorption, emission spectra, and fluorescence in various solvents (El-Daly, Asiri, Khan, & Alamry, 2013).
Solid-State Structures and Photochemistry
- Pomerantz, Amarasekara, and Dias (2002) conducted research on the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which provided insights into the conformation and electrostatic stabilization of such structures (Pomerantz, Amarasekara, & Dias, 2002).
- Additionally, Kiesewetter and Margaretha (1985) explored the photochemistry of 5,5-dimethyl-2(5H)-thiophenone, shedding light on its transformation in alcohols and light-induced reactions with alkenes and alkynes (Kiesewetter & Margaretha, 1985).
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXFRPJBOFDIBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644380 | |
Record name | 1-(2,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-27-6 | |
Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.